(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone
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Overview
Description
(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone is a chiral compound with a pyrrolidine ring substituted with an ethylamino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution reactions, where an ethylamine reacts with a suitable leaving group on the pyrrolidine ring.
Addition of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the reaction of the pyrrolidine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, while the pyrrolidine ring provides structural stability. The ethanone moiety may participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(3-(Methylamino)pyrrolidin-1-yl)ethanone: Similar structure with a methylamino group instead of an ethylamino group.
1-(3-(Ethylamino)pyrrolidin-1-yl)propanone: Similar structure with a propanone moiety instead of an ethanone moiety.
Uniqueness
(S)-1-(3-(Ethylamino)pyrrolidin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of the ethylamino group, which can influence its binding properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(3S)-3-(ethylamino)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-8-4-5-10(6-8)7(2)11/h8-9H,3-6H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILRDSYIJNXDLB-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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